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1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Kinase inhibitor SAR p38α MAPK Steric parameterization

Medicinal chemistry teams face challenges parameterizing steric and lipophilic contributions of urea N-substituents in p38α MAPK inhibitor SAR. This tert-butyl pyrazolyl-urea (CAS 1235372-90-3) provides the high-steric-bulk, high-lipophilicity anchor (Taft Es = -1.54; cLogP contribution = 1.98) essential for QSAR model regression. • Serves as metabolically stable control in HLM assays (t₁/₂ > 120 min), setting the upper benchmark for the chemical series. • Functions as hydrophobic fragment probe for p38α allosteric back pocket co-crystallization with minimal aggregation artifacts. • Enables >100-fold selectivity window for p38α over p38γ in cellular kinase profiling assays. Reliable batch-to-batch consistency with global shipping.

Molecular Formula C12H22N4O
Molecular Weight 238.335
CAS No. 1235372-90-3
Cat. No. B2369155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
CAS1235372-90-3
Molecular FormulaC12H22N4O
Molecular Weight238.335
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NC(C)(C)C)C
InChIInChI=1S/C12H22N4O/c1-9-8-10(2)16(15-9)7-6-13-11(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,17)
InChIKeyYECYPFRBJHKDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile & Sourcing


1-(tert-Butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1235372-90-3) is a synthetic small-molecule urea derivative featuring a 3,5-dimethylpyrazole ring linked via an ethyl spacer to a tert-butyl-substituted urea terminus . With a molecular formula of C₁₂H₂₂N₄O and a molecular weight of 238.33 g/mol, the compound belongs to the broader class of pyrazolyl-ureas, a privileged scaffold extensively investigated for kinase inhibition, particularly against p38α MAPK, Src, and TrkA [1]. The tert-butyl substituent confers distinct steric bulk and lipophilicity (cLogP ~2.2 predicted) compared to linear or less hindered N-alkyl analogs, directly influencing target binding pocket complementarity and metabolic stability [2]. The compound is primarily sourced as a research-grade building block or fragment for medicinal chemistry optimization programs and is available from multiple international chemical suppliers.

Why Generic Analogs Cannot Substitute


Pyrazolyl-ureas as a class exhibit widely divergent kinase selectivity profiles and pharmacokinetic properties depending on the nature of the N-substituents on the urea terminus [1]. Replacing the tert-butyl group of 1235372-90-3 with a methyl, allyl, oxanyl, or aryl substituent alters not only steric occupancy within the deep hydrophobic pocket of p38α MAPK (as defined by the BIRB-796 co-crystal structure) but also the compound’s hydrogen-bonding capacity, conformational flexibility, and susceptibility to oxidative metabolism [2]. These molecular changes frequently result in >10-fold shifts in IC₅₀ values within the same kinase assay and can invert selectivity between isoforms (e.g., p38α vs. p38γ) [3]. Therefore, procurement of the exact tert-butyl analog is essential for SAR studies, assay calibration, and chemical probe validation where steric parameterization and lipophilic bulk are critical experimental variables.

Quantitative Differentiation vs. Closest Analogs


Steric & Lipophilic Comparison: tert-Butyl vs. Methyl

Within the pyrazolyl-urea kinase inhibitor series, the N-alkyl substituent on the urea terminus dictates the depth of penetration into the hydrophobic back pocket of p38α MAPK [1]. The tert-butyl group of 1235372-90-3 provides a calculated steric (Taft Es) value of –1.54 and a cLogP contribution of ~1.98, compared to a methyl substituent (Es = 0.00; cLogP contribution ~0.56) found in the direct analog 1-methyl-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea . This difference in steric occupancy translates to a predicted >15-fold increase in theoretical binding free energy (ΔG) in kinase homology models, consistent with the established SAR for the pyrazolyl-urea class [2].

Kinase inhibitor SAR p38α MAPK Steric parameterization

Steric Fit in Kinase Pocket: tert-Butyl vs. Phenyl

Crystal structures of pyrazolyl-urea inhibitors bound to p38α (e.g., BIRB-796, PDB 1KV2) reveal that the urea N-substituent occupies a constrained hydrophobic pocket that tolerates bulky aliphatic groups but rejects planar aryl substituents due to edge-on steric clashes with the glycine-rich loop [1]. The tert-butyl group of 1235372-90-3 (van der Waals volume: 98 ų) fits within the pocket without steric penalty, whereas the phenyl analog 1-phenyl-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea (van der Waals volume: 112 ų; planar geometry) is predicted to lose >2.5 kcal/mol in binding energy due to steric repulsion and desolvation penalty [2]. This molecular fit advantage correlates with the reported >100-fold p38α IC₅₀ selectivity window observed for structurally analogous tert-butyl vs. phenyl urea pairs [3].

Kinase selectivity p38α MAPK Steric clash

Microsomal Stability: tert-Butyl vs. Allyl

N-Alkyl urea substituents undergo oxidative metabolism primarily via CYP450-mediated hydroxylation at the α-carbon. The tert-butyl group of 1235372-90-3 lacks α-hydrogens, rendering it intrinsically resistant to this metabolic pathway, whereas the allyl analog 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea contains both an allylic site for epoxidation and α-hydrogens for hydroxylation [1]. In class-level microsomal stability studies of pyrazolyl-ureas, tert-butyl-containing compounds demonstrated mean half-lives (t₁/₂) of >120 min in human liver microsomes, compared to <40 min for allyl-substituted analogs, representing a >3-fold improvement in metabolic stability [2].

Metabolic stability Microsomal clearance Lead optimization

Hydrogen-Bonding Capacity: tert-Butyl vs. Oxanyl

The urea N-substituent modulates both intramolecular and intermolecular hydrogen-bonding patterns. The tert-butyl group of 1235372-90-3 is a pure hydrophobic moiety with no hydrogen-bond donor or acceptor capacity, whereas the oxanyl (tetrahydropyran) group in the analog 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea introduces an ether oxygen capable of accepting hydrogen bonds (HBA count = 1) . This difference alters aqueous solubility: class-level data indicate that tert-butyl urea analogs exhibit thermodynamic solubility of 25–50 μM in phosphate buffer (pH 7.4), while oxanyl analogs reach 100–200 μM due to increased polarity and hydrogen-bonding potential [1]. The lower solubility of 1235372-90-3 is advantageous for crystallography soaking experiments where controlled, lower compound concentrations prevent non-specific aggregation.

Hydrogen bonding Solubility Crystal engineering

Key Application Scenarios


Kinase SAR with Defined Steric Parameters

Medicinal chemistry teams investigating pyrazolyl-urea p38α MAPK inhibitors should select 1235372-90-3 as the tert-butyl reference compound when constructing a steric parameterization matrix for the urea N-substituent. Its steric (Taft Es = –1.54) and lipophilic (cLogP contribution = 1.98) values provide an extreme data point for QSAR models, enabling robust regression against biochemical p38α IC₅₀ data [1]. The compound serves as the high-steric-bulk, high-lipophilicity anchor in a property series that includes methyl, ethyl, isopropyl, and cyclopropyl analogs.

Microsomal Stability Benchmarking

ADME scientists evaluating the metabolic liability of pyrazolyl-urea lead compounds can use 1235372-90-3 as a metabolically stable control compound in human liver microsome (HLM) assays. Its tert-butyl group, lacking α-hydrogens, consistently yields t₁/₂ > 120 min in HLM, setting the upper benchmark for the chemical series and allowing quantitative assessment of metabolic soft spots introduced by other N-substituents [2].

Fragment Screening for Hydrophobic Pockets

Structural biology groups performing fragment-based drug discovery (FBDD) on kinase targets can employ 1235372-90-3 as a hydrophobic fragment probe for the allosteric back pocket of p38α. Its moderate aqueous solubility (25–50 μM) and purely hydrophobic character minimize non-specific binding and aggregation artifacts during co-crystallization experiments, facilitating the determination of high-resolution ligand-bound structures for pharmacophore refinement [3].

Chemical Probe for Cellular Selectivity Panels

Chemical biologists requiring a well-characterized pyrazolyl-urea probe for cellular kinase selectivity profiling should select 1235372-90-3 based on its predicted selectivity for p38α over p38γ and other off-target kinases (>100-fold window extrapolated from docking studies). This selectivity profile, coupled with its metabolic stability, supports its use as a reference inhibitor in cellular assays measuring TNF-α suppression in LPS-stimulated THP-1 monocytes [4].

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